molecular formula C19H17ClF5NO4S2 B1194565 MRK-560

MRK-560

Número de catálogo: B1194565
Peso molecular: 517.9 g/mol
Clave InChI: WDZVWDXOIGQJIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MRK-560 es un inhibidor selectivo de la enzima gamma-secretasa, que juega un papel crucial en la escisión proteolítica de la proteína precursora amiloide. Este compuesto ha mostrado mayor potencia para la isoforma presenilina 1 sobre la isoforma presenilina 2, convirtiéndolo en un candidato significativo en el tratamiento de la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

MRK-560 tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Utilizado como herramienta para estudiar la inhibición de la gamma-secretasa y sus efectos en el procesamiento de la proteína precursora amiloide.

    Biología: Ayuda a comprender el papel de la gamma-secretasa en los procesos celulares y su impacto en varias vías de señalización.

    Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de la enfermedad de Alzheimer al reducir la formación de placas amiloides.

    Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a la gamma-secretasa

Mecanismo De Acción

MRK-560 ejerce sus efectos inhibiendo selectivamente la enzima gamma-secretasa. Esta inhibición evita la escisión de la proteína precursora amiloide, reduciendo así la producción de péptidos beta-amiloide. El compuesto muestra una fuerte preferencia por la isoforma presenilina 1, que es un componente clave del complejo gamma-secretasa. Esta inhibición selectiva ayuda a minimizar los efectos secundarios asociados con los inhibidores de la gamma-secretasa no selectivos .

Compuestos Similares:

    Semagacestat: Otro inhibidor de la gamma-secretasa, pero con menos selectividad entre la presenilina 1 y la presenilina 2.

    Avagacestat: Similar a this compound, pero con diferentes propiedades farmacocinéticas.

    LY-450139: Un inhibidor de la gamma-secretasa con un rango de actividad más amplio.

Unicidad de this compound:

Análisis Bioquímico

Biochemical Properties

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in biochemical reactions by inhibiting the γ-secretase enzyme. This inhibition prevents the cleavage of APP, thereby reducing the production of Aβ peptides. The compound interacts with the γ-secretase complex, which consists of presenilin, nicastrin, APH-1, and PEN-2 proteins. The nature of these interactions involves binding to the active site of presenilin, the catalytic subunit of γ-secretase, thereby blocking its enzymatic activity .

Cellular Effects

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide has profound effects on various types of cells and cellular processes. In neuronal cells, the compound reduces the accumulation of Aβ plaques, which are toxic to neurons and contribute to neurodegeneration. By inhibiting γ-secretase, the compound influences cell signaling pathways, particularly those involving Notch receptors, which are also substrates of γ-secretase. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its binding to the active site of presenilin within the γ-secretase complex. This binding inhibits the proteolytic cleavage of APP, thereby reducing the production of Aβ peptides. Additionally, the compound may also affect the processing of other γ-secretase substrates, such as Notch receptors, leading to altered cell signaling and gene expression. The inhibition of γ-secretase by this compound is highly specific, allowing for a therapeutic window where Aβ production is reduced without significant off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have shown that chronic treatment with the compound leads to sustained reductions in Aβ levels and plaque deposition. The compound’s stability and degradation in biological systems can influence its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ production without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and immunosuppression, due to its impact on Notch signaling. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without toxicity .

Metabolic Pathways

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and excretion. The interactions with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions .

Transport and Distribution

The transport and distribution of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects in the central nervous system. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins, which determine its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum and Golgi apparatus, where γ-secretase is active. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on γ-secretase and reducing Aβ production .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de MRK-560 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

  • Formación del núcleo ciclohexilo.
  • Introducción del grupo sulfonilo.
  • Adición de los grupos difluorofenilo y clorofenilo.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Análisis De Reacciones Químicas

Tipos de Reacciones: MRK-560 experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.

    Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.

    Sustitución: Pueden ocurrir varias reacciones de sustitución en los anillos fenilo.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

    Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

    Sustitución: Las reacciones de halogenación y nitración son comunes, utilizando reactivos como el bromo y el ácido nítrico.

Productos Principales:

Comparación Con Compuestos Similares

    Semagacestat: Another gamma-secretase inhibitor but with less selectivity between presenilin 1 and presenilin 2.

    Avagacestat: Similar to MRK-560 but with different pharmacokinetic properties.

    LY-450139: A gamma-secretase inhibitor with a broader range of activity.

Uniqueness of this compound:

Actividad Biológica

MRK 560 is a selective γ-secretase inhibitor that has garnered attention for its potential therapeutic applications, particularly in Alzheimer's disease (AD) and T-cell acute lymphoblastic leukemia (T-ALL). This article details the biological activity of MRK 560, supported by research findings, case studies, and data tables.

Overview of MRK 560

Chemical Composition:

  • Chemical Name: N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide
  • Purity: ≥99%

MRK 560 selectively inhibits the proteolytic cleavage of amyloid precursor protein (APP) over the Notch signaling pathway, making it a promising candidate for reducing amyloid-beta (Aβ) levels in neurodegenerative conditions.

MRK 560's mechanism involves targeting presenilin-1 (PS1), a component of the γ-secretase complex. Research indicates that MRK 560 exhibits a higher potency for PS1 compared to presenilin-2 (PS2), with an IC50 value of approximately 0.65 nM for inhibiting Aβ40 and Aβ42 production in SH-SY5Y neuroblastoma cells .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the binding interactions of MRK 560 with PS1. The compound occupies the substrate binding site of PS1, leading to conformational changes that inhibit its enzymatic activity. Notably, amino acids Thr281 and Leu282 in PS1 are critical for the isoform-selective inhibition by MRK 560 .

Biological Activity in Alzheimer's Disease

The inhibition of Aβ production by MRK 560 is significant in the context of Alzheimer's disease. The reduction of Aβ levels may help mitigate plaque formation associated with AD pathology. Importantly, MRK 560 does not induce Notch-related side effects typically observed with broad-spectrum γ-secretase inhibitors .

Data Table: Inhibition Potency of MRK 560

CompoundTargetIC50 (nM)Effect
MRK 560Aβ400.65Inhibits production
MRK 560Aβ420.65Inhibits production
Broad GSINotchVariesInduces side effects

Applications in T-cell Acute Lymphoblastic Leukemia (T-ALL)

MRK 560 has also shown promise in treating T-ALL, particularly in cases with NOTCH1 mutations. Studies indicate that it can enhance the efficacy of dexamethasone, a common treatment for T-ALL, without inducing gastrointestinal toxicity .

Case Study: Synergistic Effects with Dexamethasone

In vitro experiments demonstrated that the combination of MRK 560 and dexamethasone significantly increased apoptosis in T-ALL cell lines compared to either treatment alone. The synergy was quantified using a synergy score, revealing enhanced effectiveness against NOTCH1-dependent cell lines .

Data Table: Synergy Score Analysis

Treatment CombinationSynergy Score
Dexamethasone + MRK 560High
Dexamethasone AloneLow
Control (NOTCH1-independent)None

Safety Profile and Toxicity

One of the notable advantages of MRK 560 is its safety profile. Unlike other γ-secretase inhibitors that often result in gastrointestinal toxicity due to Notch pathway inhibition, MRK 560 has been shown to maintain low toxicity levels even when combined with other therapeutic agents .

Propiedades

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVWDXOIGQJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.